
3'-Deoxy-N6-octanoyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-N6-octanoyladenosine is a modified nucleoside, which is a derivative of adenosine. This compound is characterized by the absence of a hydroxyl group at the 3’ position and the presence of an octanoyl group at the N6 position. These modifications can significantly alter the biological and chemical properties of the molecule, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N6-octanoyladenosine typically involves multiple steps, starting from adenosine. The first step is the protection of the hydroxyl groups on the ribose moiety, followed by the selective deoxygenation at the 3’ position. The final step involves the acylation of the N6 position with an octanoyl group. The reaction conditions often include the use of protecting groups, selective deoxygenation reagents, and acylation agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 3’-Deoxy-N6-octanoyladenosine may involve similar synthetic routes but on a larger scale. This includes the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The purification process often involves chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3’-Deoxy-N6-octanoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The octanoyl group at the N6 position can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acylation agents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various acylated nucleosides.
科学的研究の応用
3’-Deoxy-N6-octanoyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3’-Deoxy-N6-octanoyladenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of the hydroxyl group at the 3’ position and the presence of the octanoyl group at the N6 position can influence its binding affinity and specificity. These modifications can alter the compound’s ability to participate in biochemical pathways, potentially leading to unique biological effects.
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, which has a hydroxyl group at the 3’ position and no acyl group at the N6 position.
3’-Deoxyadenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but lacks the octanoyl group at the N6 position.
N6-Octanoyladenosine: Similar to 3’-Deoxy-N6-octanoyladenosine but retains the hydroxyl group at the 3’ position.
Uniqueness
3’-Deoxy-N6-octanoyladenosine is unique due to the combination of modifications at both the 3’ and N6 positions. This dual modification can result in distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H27N5O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |
InChI |
InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1 |
InChIキー |
QCOORYDEEUDEJJ-VEVIJQCQSA-N |
異性体SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |
正規SMILES |
CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)

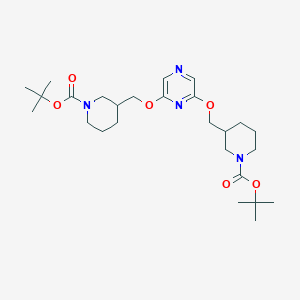
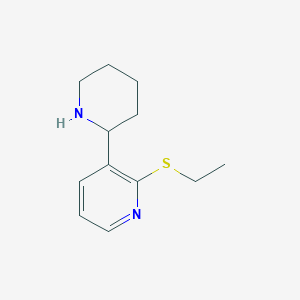


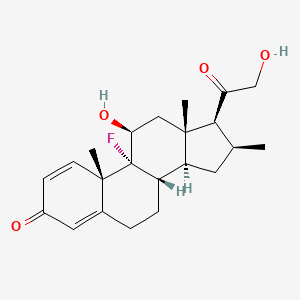

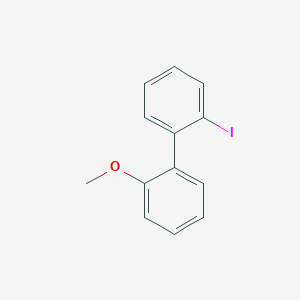
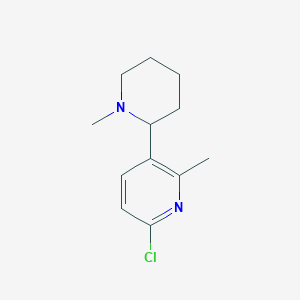


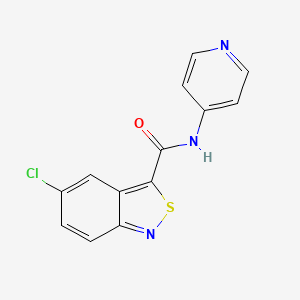
![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
